molecular formula C17H15F3O3 B5073879 5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde

5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde

Cat. No.: B5073879
M. Wt: 324.29 g/mol
InChI Key: DHHIQBYFRBTUPV-UHFFFAOYSA-N
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Description

5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

. This process often requires specific reaction conditions such as the use of radical initiators and controlled temperatures. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

5-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O3/c1-12-5-6-16(13(9-12)11-21)23-8-7-22-15-4-2-3-14(10-15)17(18,19)20/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHIQBYFRBTUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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